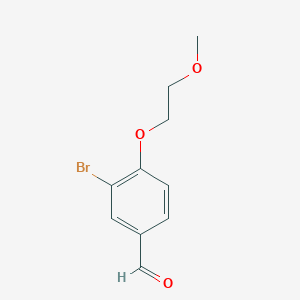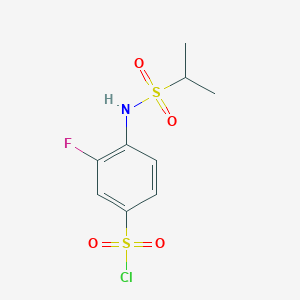
3-(Azidomethyl)-1,2,4-oxadiazole
概要
説明
3-(Azidomethyl)-1,2,4-oxadiazole is a compound belonging to the class of organic azides Organic azides are known for their high reactivity and versatility in various chemical reactions The structure of this compound consists of an oxadiazole ring substituted with an azidomethyl group
準備方法
The synthesis of 3-(Azidomethyl)-1,2,4-oxadiazole typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halomethyl-1,2,4-oxadiazole reacts with sodium azide to form the azidomethyl derivative. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, given the potentially explosive nature of azides .
化学反応の分析
3-(Azidomethyl)-1,2,4-oxadiazole undergoes a variety of chemical reactions due to the presence of the azide group. Some notable reactions include:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various functionalized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cycloaddition reaction with alkynes yields triazoles, while reduction yields amines.
科学的研究の応用
3-(Azidomethyl)-1,2,4-oxadiazole has several applications in scientific research:
Material Sciences: It is used as a cross-linking agent in the synthesis of polymers and thermosets.
Pharmaceuticals: The compound serves as a precursor for the synthesis of various bioactive molecules.
Bioconjugation: The azide group can be used for bioconjugation reactions, allowing the attachment of biomolecules to surfaces or other molecules through click chemistry.
作用機序
The mechanism of action of 3-(Azidomethyl)-1,2,4-oxadiazole largely depends on the specific application. In material sciences, the azide group releases nitrogen gas upon activation, forming a highly reactive nitrene intermediate. This nitrene can insert into C-H bonds or form cross-links between polymer chains .
In biological applications, the azide group can be used to label biomolecules through click chemistry. The resulting triazole linkage is stable and biocompatible, making it useful for various bioconjugation applications .
類似化合物との比較
3-(Azidomethyl)-1,2,4-oxadiazole can be compared with other azidomethyl-substituted heterocycles such as:
3-(Azidomethyl)-1,2,3-triazole: Similar in reactivity but forms different heterocyclic structures upon cycloaddition reactions.
3-(Azidomethyl)-1,2,5-oxadiazole: Another azidomethyl-substituted oxadiazole with slightly different electronic properties and reactivity.
3-(Azidomethyl)-1,3,4-oxadiazole: Differing in the position of nitrogen atoms in the ring, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific ring structure and the position of the azidomethyl group, which imparts distinct reactivity and properties compared to its analogs.
特性
IUPAC Name |
3-(azidomethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O/c4-8-6-1-3-5-2-9-7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZJXTXGPOOPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine](/img/structure/B1444866.png)


![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)


